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molecular formula C12H13NO3 B8348274 4-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)benzoic acid

4-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)benzoic acid

Cat. No. B8348274
M. Wt: 219.24 g/mol
InChI Key: HKSQWIXUKNKWGG-UHFFFAOYSA-N
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Patent
US08912176B2

Procedure details

To a solution of methyl 4-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)benzoate (78 mg, 0.33 mmol) in THF (1 mL) and H2O (1 mL) was added LiOH (23 mg, 1 mmol). The mixture was stirred at RT for 4 h before it was diluted with EtOAc (5 mL) and quenched by addition of aqueous HCl (5 ml of a 0.5 M aqueous solution, 2.5 mmol). After extraction with EtOAc (3×10 mL), the combined organic extracts were washed with brine (10 mL), dried (MgSO4), filtered and concentrated at reduced pressure. The crude residue (12 mg, 16% yield) was obtained as colourless oil and was used without further purification.
Quantity
78 mg
Type
reactant
Reaction Step One
Name
Quantity
23 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
16%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:17])[CH2:6][O:5][C:4]([C:7]2[CH:16]=[CH:15][C:10]([C:11]([O:13]C)=[O:12])=[CH:9][CH:8]=2)=[N:3]1.[Li+].[OH-]>C1COCC1.O.CCOC(C)=O>[CH3:1][C:2]1([CH3:17])[CH2:6][O:5][C:4]([C:7]2[CH:16]=[CH:15][C:10]([C:11]([OH:13])=[O:12])=[CH:9][CH:8]=2)=[N:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
78 mg
Type
reactant
Smiles
CC1(N=C(OC1)C1=CC=C(C(=O)OC)C=C1)C
Name
Quantity
23 mg
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
1 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at RT for 4 h before it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched by addition of aqueous HCl (5 ml of a 0.5 M aqueous solution, 2.5 mmol)
EXTRACTION
Type
EXTRACTION
Details
After extraction with EtOAc (3×10 mL)
WASH
Type
WASH
Details
the combined organic extracts were washed with brine (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC1(N=C(OC1)C1=CC=C(C(=O)O)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 12 mg
YIELD: PERCENTYIELD 16%
YIELD: CALCULATEDPERCENTYIELD 16.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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